![molecular formula C24H24N2O B4138845 [1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol](/img/structure/B4138845.png)
[1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol
Overview
Description
[1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol is a chemical compound that belongs to the family of benzimidazole derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of [1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol varies depending on its application. In the case of anti-inflammatory activity, it has been suggested that it inhibits the production of inflammatory cytokines by suppressing the activation of NF-κB. In the case of anti-cancer activity, it has been suggested that it induces cell cycle arrest and apoptosis by inhibiting the activity of certain enzymes. In the case of enzyme inhibition, it has been suggested that it binds to the active site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects:
[1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and anti-microbial activities. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects. It has also been shown to have low toxicity and good biocompatibility.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol in lab experiments include its high yield synthesis method, its potential applications in various fields of scientific research, and its low toxicity and good biocompatibility. The limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Future Directions
There are several future directions for the study of [1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol. These include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial activities, its potential use as a drug delivery system, and its potential as a fluorescent probe. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects. Overall, [1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol has shown promising potential for various applications in scientific research.
Scientific Research Applications
[1-(mesitylmethyl)-1H-benzimidazol-2-yl](phenyl)methanol has shown potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, it has been investigated for its potential use as a drug delivery system. In biochemistry, it has been studied for its ability to inhibit certain enzymes and for its potential use as a fluorescent probe.
properties
IUPAC Name |
phenyl-[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-16-13-17(2)20(18(3)14-16)15-26-22-12-8-7-11-21(22)25-24(26)23(27)19-9-5-4-6-10-19/h4-14,23,27H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONKCWKLFWGBNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl({1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-YL})methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.